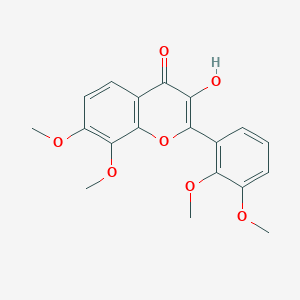
3-Hydroxy-7,8,2',3'-tetramethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-7,8,2’,3’-tetramethoxyflavone is a polymethoxyflavone, a type of flavonoid compound. Flavonoids are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is characterized by its four methoxy groups and one hydroxyl group attached to the flavone backbone, giving it unique chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7,8,2’,3’-tetramethoxyflavone typically involves the methylation of hydroxylated flavones. One common method is the methylation of 3-hydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 3-Hydroxy-7,8,2’,3’-tetramethoxyflavone may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-7,8,2’,3’-tetramethoxyflavone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the flavone backbone can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydroflavone.
Substitution: Formation of substituted flavones with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Investigated for its role in modulating enzyme activities and cellular pathways.
Medicine: Studied for its anticancer, anti-inflammatory, and antioxidant properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-7,8,2’,3’-tetramethoxyflavone involves its interaction with various molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as the PI3K/Akt pathway.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like COX-2 by modulating NF-κB signaling.
Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-7,2’,4’,5’-tetramethoxyflavone
- 5-Hydroxy-3,6,7,4’-tetramethoxyflavone
- 3-Hydroxy-7,3’,4’,5’-tetramethoxyflavone
Uniqueness
3-Hydroxy-7,8,2’,3’-tetramethoxyflavone is unique due to its specific substitution pattern, which influences its lipophilicity and biological activity. Compared to other similar compounds, it may exhibit different levels of enzyme inhibition, cellular uptake, and metabolic stability .
Eigenschaften
Molekularformel |
C19H18O7 |
|---|---|
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
2-(2,3-dimethoxyphenyl)-3-hydroxy-7,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-12-7-5-6-11(16(12)24-3)17-15(21)14(20)10-8-9-13(23-2)19(25-4)18(10)26-17/h5-9,21H,1-4H3 |
InChI-Schlüssel |
WPPRTWQVRHDSHI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=C(C(=CC=C3)OC)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


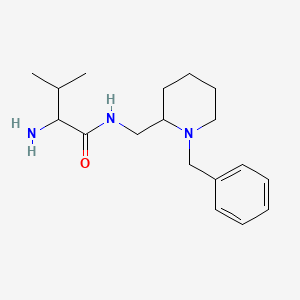
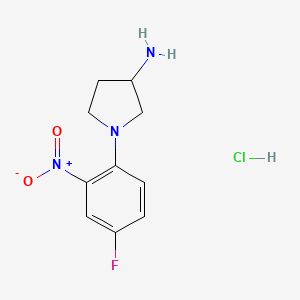
![7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride](/img/structure/B14779140.png)
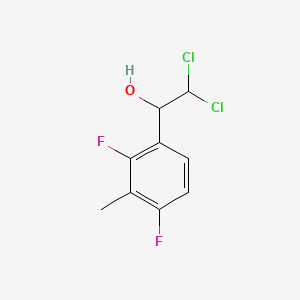
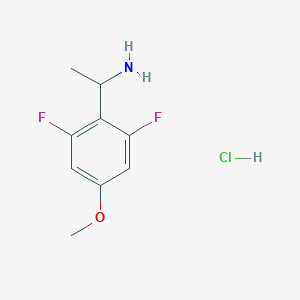
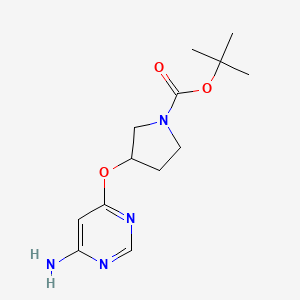
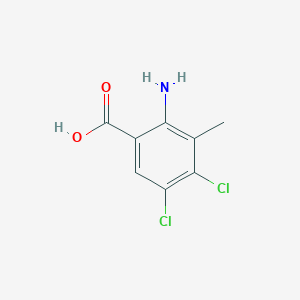
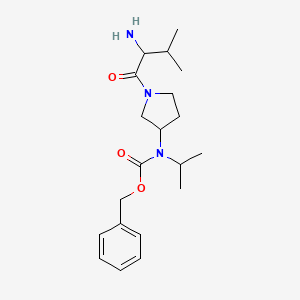
![3-[4-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14779183.png)
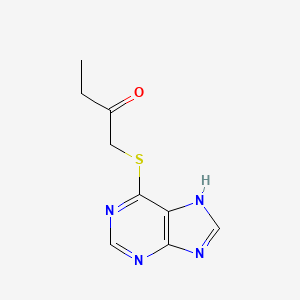
![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14779196.png)

![Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate](/img/structure/B14779198.png)

